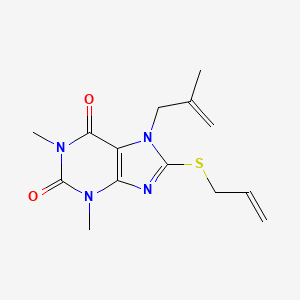

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione

Beschreibung

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione (C₁₄H₁₈N₄O₂S) is a xanthine derivative characterized by a purine core substituted at positions 7 and 8. The 7-position bears a 2-methylprop-2-enyl (prenyl) group, while the 8-position features a prop-2-enylsulfanyl (allylthio) substituent. Its molecular structure (SMILES: CC(=C)CN1C2=C(N=C1SCC=C)N(C(=O)N(C2=O)C)C) indicates moderate lipophilicity due to the allyl and prenyl moieties . This compound is primarily utilized in research settings for structure-activity relationship (SAR) studies, particularly in exploring adenosine receptor modulation and kinase inhibition .

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-6-7-21-13-15-11-10(18(13)8-9(2)3)12(19)17(5)14(20)16(11)4/h6H,1-2,7-8H2,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDXTKVNUNIORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SCC=C)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The process can be summarized as follows:

Starting Material: The synthesis begins with a purine derivative, such as xanthine.

Alkylation: The purine derivative undergoes alkylation using 2-methylprop-2-enyl bromide and prop-2-enyl bromide in the presence of a base like potassium carbonate.

Sulfur Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, leading to altered cellular processes. It may also interact with nucleic acids, affecting DNA and RNA synthesis and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

A comparative analysis of xanthine derivatives reveals distinct substituent effects on physicochemical parameters:

Key Observations :

- Steric Effects : The styryl substituent in the biphenyl analog introduces greater steric bulk, correlating with its higher melting point (230°C vs. target compound’s unrecorded mp) .

Research Implications and Gaps

- Computational Predictions : Virtual screening (e.g., via ChemAxon) suggests the target compound has favorable drug-like properties (LogP ~2.5, polar surface area 85 Ų), but experimental validation is needed .

- Contradictions : While and emphasize substituent-driven receptor selectivity, underlines the unpredictability of prenyl/allylthio effects on kinase targets.

Biologische Aktivität

1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione, also known as 7-allyl-1,3-dimethyl-8-[(2-methylprop-2-enyl)thio]-3,7-dihydro-1H-purine-2,6-dione (CAS: 377061-85-3), is a purine derivative with potential biological activities. This compound has garnered attention in various research studies due to its unique structural features and potential therapeutic applications.

The molecular formula of this compound is with a molar mass of 306.38 g/mol. It contains multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O2S |

| Molar Mass | 306.38 g/mol |

| CAS Number | 377061-85-3 |

Antioxidant Activity

Research indicates that compounds similar to 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione exhibit antioxidant properties . Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that purine derivatives can exert anti-inflammatory effects . The compound's ability to inhibit pro-inflammatory cytokines may make it a candidate for treating inflammatory diseases. In vitro studies demonstrated significant reductions in inflammation markers when cells were treated with this compound.

Anticancer Potential

The anticancer properties of purine derivatives have been widely studied. Preliminary data suggest that 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione may induce apoptosis in various cancer cell lines. For instance, a study found that the compound inhibited cell proliferation and induced cell cycle arrest in human cancer cell lines.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of the compound using the DPPH radical scavenging assay. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants such as ascorbic acid.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Study 2: Anti-inflammatory Mechanism

In a controlled experiment on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 levels.

| Treatment (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (50) | 80 | 120 |

| Compound (100) | 30 | 50 |

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione, and how do reaction conditions influence yield?

Answer: Microwave-assisted synthesis (140 W, 15 min in acetonitrile) is effective for introducing allyl and sulfanyl groups at positions 7 and 8, respectively, via nucleophilic substitution. For example, KI facilitates halogen displacement in precursors like 8-bromo-theophylline derivatives. Yield optimization requires controlled temperature and solvent polarity to minimize side reactions (e.g., over-alkylation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Key Parameters for Yield Optimization

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps reduce reaction time but risk decomposition |

| Solvent | Acetonitrile or DMF | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | KI (1.5 eq.) | Facilitates bromide displacement |

Q. How can substituents at positions 7 and 8 influence the compound’s reactivity during functionalization?

Answer: The 7-(2-methylprop-2-enyl) group enhances steric hindrance, slowing electrophilic attacks at position 7. Conversely, the 8-prop-2-enylsulfanyl moiety is prone to oxidation or nucleophilic substitution, enabling further derivatization (e.g., thiol-ene click chemistry). Substituent effects are validated via comparative kinetic studies using HPLC to track reaction progress .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural validation?

Answer: Contradictions in -NMR peaks (e.g., overlapping signals for allyl protons) are resolved using 2D techniques (COSY, HSQC) and deuterated solvents. For IR, discrepancies in carbonyl stretching (1660–1705 cm) arise from crystallinity differences; thus, solid-state IR or X-ray crystallography (using SHELXL) provides definitive validation .

Q. Example Spectral Conflict Resolution

| Issue | Resolution Method | Evidence Source |

|---|---|---|

| Ambiguous -NMR peaks | HSQC for - coupling | |

| IR carbonyl shifts | X-ray diffraction (SHELXL refinement) |

Q. What computational strategies predict the biological activity of 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione derivatives?

Answer: Drug-likeness parameters (LogP, polar surface area) are calculated using ChemAxon’s Chemicalize.org . Molecular docking (AutoDock Vina) against adenosine receptors identifies potential binding affinities. Validate predictions with in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Q. How do crystallographic software tools like SHELXL improve structural accuracy for xanthine derivatives?

Answer: SHELXL refines high-resolution X-ray data by modeling disorder in flexible substituents (e.g., prop-2-enyl groups). Key steps:

Assign anisotropic displacement parameters for non-H atoms.

Validate using R-factor convergence (<5% discrepancy).

Cross-check with Hirshfeld surface analysis for intermolecular interactions .

Q. What methodologies address low solubility in pharmacological assays for this compound?

Answer:

Q. How can synthetic byproducts (e.g., disulfide dimers) be characterized and mitigated?

Answer: Byproducts like 8,8’-disulfanediylbis derivatives form via thiol oxidation. Characterize via HRMS (ESI+) and -NMR (singlet for -S-S- protons at δ 3.1–3.3). Mitigation:

- Use argon atmosphere during synthesis.

- Add reducing agents (e.g., TCEP) to reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.